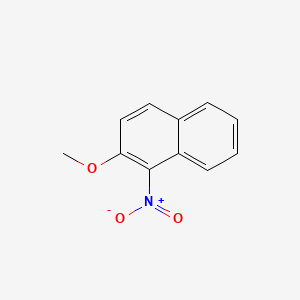

2-Methoxy-1-nitronaphthalene

Description

The exact mass of the compound 2-Methoxy-1-nitronaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-1-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-nitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNSKIDXVJNJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197664 | |

| Record name | 2-Methoxy-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4900-66-7 | |

| Record name | 2-Methoxy-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4900-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4900-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical and physical properties of 2-Methoxy-1-nitronaphthalene

An In-depth Technical Guide to 2-Methoxy-1-nitronaphthalene: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Naphthalene Derivative

2-Methoxy-1-nitronaphthalene is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group (-OCH3) at the 2-position and a nitro group (-NO2) at the 1-position.[1] This unique substitution pattern, with an electron-donating group adjacent to a potent electron-withdrawing group, creates a fascinating electronic environment that governs its chemical behavior and makes it a valuable intermediate in organic synthesis.[2] While its parent compound, 2-methoxynaphthalene, is a well-known precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, 2-methoxy-1-nitronaphthalene itself serves as a key building block for more complex molecular architectures.[3][4] This guide offers a comprehensive exploration of its chemical and physical properties, synthesis, and potential applications for researchers in chemistry and drug discovery.

Physicochemical Characteristics

2-Methoxy-1-nitronaphthalene typically presents as a yellow to orange crystalline solid.[1] Its aromatic nature and the presence of the hydrophobic naphthalene structure result in limited solubility in water but good solubility in common organic solvents like ethanol and ether.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][5] |

| Molecular Weight | 203.19 g/mol | [5][6] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 130 °C | [6] |

| LogP | 2.68 | [7] |

| CAS Number | 4900-66-7 | [5][7] |

Synthesis and Purification: A Step-by-Step Approach

The most common method for preparing 2-methoxy-1-nitronaphthalene is through the electrophilic nitration of 2-methoxynaphthalene.[2] Various nitrating agents can be employed, but a notable method utilizes bismuth nitrate pentahydrate, which offers a high yield.[3]

Experimental Protocol: Nitration of 2-Methoxynaphthalene

This protocol is adapted from a reported crystal structure study.[3][8]

Materials:

-

2-Methoxynaphthalene

-

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a suspension of bismuth nitrate pentahydrate (1.2 equivalents) in dichloromethane (20 ml), add 2-methoxynaphthalene (500 mg, 3.164 mmol) and silica gel (500 mg).[3][8]

-

After allowing the mixture to cool to room temperature, filter the solid components and wash them with dichloromethane.[3][8]

-

Concentrate the combined filtrate under reduced pressure to obtain the crude residue.[3][8]

-

Purify the residue using column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (1:9 v/v).[3][8]

-

The final product can be further purified by recrystallization from a solvent mixture of ethyl acetate/hexane to yield orange, block-like crystals. The reported yield for this method is 74%.[3][8]

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 2-methoxy-1-nitronaphthalene.

Structural Elucidation via Spectral Analysis

Characterization of 2-methoxy-1-nitronaphthalene relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching of the methoxy group (1250-1300 cm⁻¹).[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum would display signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring system. A singlet around 4.0 ppm would be indicative of the three protons of the methoxy group.

-

¹³C NMR : The carbon spectrum would show 11 distinct signals, including those for the ten carbons of the naphthalene core and one for the methoxy carbon (around 55-60 ppm).

-

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 203.19.[5]

-

UV-Visible Spectroscopy : The UV spectrum in a solvent like ethanol would likely show absorption maxima corresponding to the π-π* transitions of the substituted naphthalene ring system, typically in the 220-350 nm range.[9][11]

Reactivity and Chemical Logic

The chemical reactivity of 2-methoxy-1-nitronaphthalene is dictated by the interplay between its two functional groups.[2]

-

Electron-Donating Methoxy Group : The -OCH₃ group is an activating, ortho-para directing group. It increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack.[2]

-

Electron-Withdrawing Nitro Group : The -NO₂ group is a strong deactivating group and a meta-director. It significantly reduces the electron density of the ring, making nucleophilic aromatic substitution a possibility under certain conditions.[2]

This duality makes the molecule an interesting substrate for further functionalization. A key reaction is the reduction of the nitro group to an amino group (-NH₂). This transformation is a gateway to a wide range of other derivatives, such as amides, diazonium salts, and other heterocyclic systems, which are of significant interest in medicinal chemistry.[2]

Potential Applications in Drug Development and Research

Naphthalene derivatives are integral to many areas of chemical science, from dyes to pharmaceuticals.[3][12] 2-Methoxy-1-nitronaphthalene, as a functionalized intermediate, holds considerable potential.

-

Synthetic Intermediate : Its primary role is as a precursor for more complex molecules. The reduction of its nitro group to form 2-methoxy-1-naphthylamine provides a scaffold that can be elaborated upon to synthesize compounds with potential biological activity.

-

Scaffold for Biologically Active Molecules : The 2-methoxynaphthalene core is a recognized pharmacophore, most famously in Naproxen.[4] By introducing a reactive handle (the nitro group, which can be converted to an amine), researchers can explore novel derivatives that may interact with various biological targets. Research has demonstrated that other derivatives of 2-methoxynaphthalene possess potential anticancer and antifungal properties.[4]

Conceptual Pathway to Bioactive Scaffolds

The following diagram illustrates the potential of 2-methoxy-1-nitronaphthalene as a starting point for generating diverse chemical scaffolds for drug discovery.

Caption: Conceptual pathway from 2-methoxy-1-nitronaphthalene to diverse molecular libraries.

Safety and Handling

As with many nitroaromatic compounds, 2-methoxy-1-nitronaphthalene should be handled with care.[1] While specific toxicity data is limited, general precautions are warranted.[13][14]

-

Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory.

-

Handling : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors. Minimize dust generation.[14]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[15]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78614, 2-Methoxy-1-nitronaphthalene. Retrieved from [Link]

-

SIELC Technologies (2018). 2-Methoxy-1-nitronaphthalene. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]

-

Yassine, H., Khouili, M., El Ammari, L., Saadi, M., & Ketatni, E. M. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o701–o702. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 2-Methyl-1-Nitronaphthalene, 99%. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]

-

Yassine, H., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. ResearchGate. Retrieved from [Link]

-

Yassine, H., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Structure Reports Online, 71(10), o701–o702. Retrieved from [Link]

-

eCampusOntario Pressbooks (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. CAS 4900-66-7: 2-methoxy-1-nitronaphthalene | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4900-66-7 Cas No. | 2-Methoxy-1-nitronaphthalene | Apollo [store.apolloscientific.co.uk]

- 7. 2-Methoxy-1-nitronaphthalene | SIELC Technologies [sielc.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4900-66-7 Name: 2-methoxy-1-nitronaphthalene [xixisys.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

synthesis routes for 2-Methoxy-1-nitronaphthalene

An In-depth Technical Guide to the Synthesis of 2-Methoxy-1-nitronaphthalene

2-Methoxy-1-nitronaphthalene is a valuable intermediate in organic synthesis. Its molecular architecture, featuring a naphthalene core functionalized with both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂), creates a unique electronic environment that governs its reactivity.[1] The strategic placement of these groups makes it a key precursor for various more complex molecules, including antipyretic drugs.[2]

The primary synthetic approach to this compound is the electrophilic nitration of its direct precursor, 2-methoxynaphthalene (also known as Nerolin or Yara Yara).[1] The methoxy group at the C2 position is a powerful activating group, enhancing the electron density of the naphthalene ring system and directing incoming electrophiles to the ortho (C1 and C3) and para (C6) positions.[1][3] Understanding the interplay of these electronic effects is paramount to achieving high selectivity and yield for the desired 1-nitro isomer.

Core Synthesis Pathway: Electrophilic Nitration of 2-Methoxynaphthalene

The cornerstone of 2-Methoxy-1-nitronaphthalene synthesis is the electrophilic aromatic substitution reaction, specifically, the nitration of 2-methoxynaphthalene. The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring.

Mechanistic Considerations

The methoxy group at C2 directs the incoming nitro group preferentially to the C1 position (ortho-attack). This is due to the ability of the oxygen's lone pairs to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) through resonance more effectively for ortho and para attack compared to meta attack. The formation of the 1-nitro isomer is generally favored over the 3-nitro isomer due to steric hindrance.

Caption: Mechanism of Electrophilic Nitration on 2-Methoxynaphthalene.

Methodologies for Nitration

The choice of nitrating agent and reaction conditions is critical and directly impacts product yield and purity.[3] Several methods have proven effective, each with distinct advantages.

Method 1: Bismuth Nitrate Pentahydrate in Dichloromethane

This method offers a high-yield and relatively mild approach to the nitration of 2-methoxynaphthalene. Bismuth nitrate acts as the source of the nitronium ion in a non-acidic medium, which can be advantageous for sensitive substrates.

Method 2: Classical Mixed Acid (HNO₃/H₂SO₄)

The use of a mixture of concentrated nitric acid and sulfuric acid is the most traditional method for nitration.[4][5] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion. While effective, this method requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts.

Method 3: Nitric Acid in Acetic Acid

Using nitric acid in a solvent like glacial acetic acid provides a milder alternative to the mixed-acid system.[6] This can lead to greater selectivity, although reaction times may be longer.

Comparative Data of Nitration Methods

| Method | Nitrating Agent | Solvent | Key Conditions | Yield | Reference |

| 1 | Bismuth nitrate pentahydrate | Dichloromethane (CH₂Cl₂) | Reflux, 6 hours | 74% | [2] |

| 2 | HNO₃ / H₂SO₄ | Dioxane | Heated, 40-60 mins | ~96% (for Naphthalene) | [4][7] |

| 3 | Nitric Acid | Glacial Acetic Acid | Stirred at 70°C, 16 hours | Not specified | [6] |

Precursor Synthesis: 2-Methoxynaphthalene from 2-Naphthol

A robust synthesis of the final product begins with a high-quality starting material. 2-Methoxynaphthalene is most commonly prepared from 2-naphthol via the Williamson ether synthesis.[8] This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of 2-naphthol to form a nucleophilic naphthoxide ion, which then attacks a methylating agent.

Common methylating agents include dimethyl sulfate and methyl iodide.[8][9] While highly effective, dimethyl sulfate is extremely toxic and must be handled with stringent safety precautions.[10] Greener alternatives like dimethyl carbonate are gaining traction, offering reduced toxicity and environmental impact.[9][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scitepress.org [scitepress.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]

Navigating the Synthesis of Sertraline: A Technical Guide to the Core Intermediate 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

A Note on Chemical Identification: The CAS number 4900-66-7, as specified in the query, identifies the compound 2-Methoxy-1-nitronaphthalene.[1][2][3][4][5] However, for a technical guide tailored to researchers and professionals in drug development, a more pertinent subject is the synthesis of the widely prescribed antidepressant, Sertraline. A critical intermediate in this process is 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine and its N-methylated derivatives. This guide will focus on these pivotal compounds, which are central to the industrial synthesis of Sertraline.

Introduction: The Strategic Importance of a Key Intermediate

The synthesis of complex pharmaceutical agents is a multi-step process where the strategic selection and efficient synthesis of key intermediates are paramount. In the production of Sertraline, a selective serotonin reuptake inhibitor (SSRI), 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine serves as a foundational building block. The precise stereochemistry of Sertraline is crucial for its therapeutic efficacy, making the stereoselective synthesis and purification of its precursors a topic of significant interest in pharmaceutical chemistry. This guide provides an in-depth look at the properties, synthesis, and applications of this key intermediate, offering insights for professionals in drug development and organic synthesis.

Physicochemical and Structural Properties

The core structure of the intermediate features a tetralone scaffold substituted with a 3,4-dichlorophenyl group.[6] This molecular architecture is the precursor to the final structure of Sertraline. The physicochemical properties of the amine and its hydrochloride salt are critical for its handling, purification, and subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅Cl₂N | [7] |

| Molecular Weight | 292.2 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in Dichloromethane.[9] Freely soluble in chlorobenzene and acetone; slightly soluble in ether and alcohol; insoluble in water.[6] | |

| Stability | Stable under normal conditions. | [9] |

Synthesis of the Core Intermediate: A Mechanistic Approach

The industrial synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a well-refined process that has evolved to improve efficiency, safety, and environmental impact. A common pathway begins with the precursor 4-(3,4-dichlorophenyl)-1-tetralone.[6][10][11]

A key transformation in the synthesis of Sertraline from the tetralone intermediate is reductive amination. This process typically involves the reaction of the tetralone with methylamine to form an imine, which is then reduced to the corresponding amine.[12]

Caption: Synthetic pathway from the tetralone intermediate to Sertraline.

Experimental Protocol: Reductive Amination of 4-(3,4-Dichlorophenyl)-1-tetralone

The following protocol is a generalized representation of the reductive amination step. Specific conditions may vary based on patented industrial processes.

Objective: To synthesize racemic cis/trans-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine from the corresponding tetralone.

Materials:

-

4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

-

Aqueous methylamine (25-40%)[13]

-

Methanol[13]

-

Palladium on Barium Sulfate (Pd/BaSO₄) catalyst[13]

-

Hydrogen gas

-

Reaction vessel suitable for hydrogenation

Procedure:

-

Imine Formation:

-

Charge the reaction vessel with 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one and aqueous methylamine.[13]

-

Heat the mixture, for example, to 70-80°C, for a sufficient duration (e.g., 40-50 hours) to drive the formation of the imine.[13]

-

Upon completion, the imine product can be isolated, for instance, by filtration.[13]

-

-

Purification of the Imine:

-

The isolated imine may be purified by washing with a suitable solvent, such as methanol, to remove unreacted starting materials and by-products.[13]

-

-

Catalytic Hydrogenation:

-

Suspend the purified imine in methanol in a hydrogenation reactor.

-

Add the Pd/BaSO₄ catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., 4-5 kg) and maintain the reaction at a controlled temperature (e.g., below 35°C) for an extended period (e.g., 24 hours).[13]

-

-

Isolation of the Racemic Amine:

-

After the reaction is complete, filter off the catalyst.

-

The resulting solution contains a mixture of cis and trans isomers of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

-

The racemic mixture can then be isolated through standard work-up procedures.

-

Caption: Workflow for the reductive amination of the tetralone intermediate.

Application in Drug Development: The Gateway to Sertraline

The primary application of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine and its N-methyl derivative is as a late-stage intermediate in the synthesis of Sertraline.[10][12][14] The mixture of cis and trans isomers obtained from the reductive amination must undergo chiral resolution to isolate the desired (1S, 4S)-isomer, which is the active pharmaceutical ingredient.[12]

The separation of these stereoisomers is a critical step and is often achieved through diastereomeric salt formation using a chiral resolving agent, such as D-(-)-mandelic acid.[12] The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives.

-

Hazards: The hydrochloride salt is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[15] Avoid breathing dust, fume, gas, mist, vapors, or spray.[15]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a testament to the intricate science behind modern pharmaceuticals. Its synthesis, purification, and stereochemical control are pivotal to the production of Sertraline, a medication that has had a profound impact on the treatment of depression and other mood disorders. A thorough understanding of this key intermediate is essential for chemists and researchers working to innovate and optimize the synthesis of this and other important active pharmaceutical ingredients.

References

-

SIELC Technologies. (2018). 2-Methoxy-1-nitronaphthalene. Retrieved from [Link]

-

PubChem. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. 2-Methoxy-1-nitronaphthalene. Retrieved from [Link]

-

PubChem. 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

-

apicule. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No: 79617-95-1) API Intermediate Manufacturers. Retrieved from [Link]

-

PubChem. cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

-

ResearchGate. (2025). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalen-amine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Improved Industrial Synthesis of Antidepressant Sertraline. Retrieved from [Link]

- Google Patents. WO2003099761A1 - Process for the manufacture of sertraline.

-

ResearchGate. Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Retrieved from [Link]

-

PubMed. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Retrieved from [Link]

- Google Patents. EP1224159A1 - Improved synthesis of racemic sertraline.

-

PubChem. Treatment of CNS disorders with trans 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthalenamine - Patent US-9072699-B2. Retrieved from [Link]

- Google Patents. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii.

Sources

- 1. 2-Methoxy-1-nitronaphthalene | SIELC Technologies [sielc.com]

- 2. CAS 4900-66-7: 2-methoxy-1-nitronaphthalene | CymitQuimica [cymitquimica.com]

- 3. 4900-66-7 Cas No. | 2-Methoxy-1-nitronaphthalene | Apollo [store.apolloscientific.co.uk]

- 4. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-1-nitronaphthalene | 4900-66-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | C16H15Cl2N | CID 577181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | C16H15Cl2N | CID 40418811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(3,4-Dichlorophenyl)-1-tetralone Online | 4-(3,4-Dichlorophenyl)-1-tetralone Manufacturer and Suppliers [scimplify.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]

- 14. apicule.com [apicule.com]

- 15. 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methoxy-1-nitronaphthalene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, research-grade overview of the single-crystal X-ray diffraction analysis of 2-Methoxy-1-nitronaphthalene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind the experimental design, the intricacies of the analytical process, and the significance of the structural findings. We will explore the journey from synthesis to the detailed elucidation of molecular conformation and supramolecular architecture, grounding each step in authoritative scientific principles.

Introduction: The Scientific Rationale

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, serving as scaffolds for everything from non-steroidal anti-inflammatory drugs (NSAIDs) to disinfectants and colorants.[1] The title compound, 2-Methoxy-1-nitronaphthalene, is a valuable synthetic intermediate, notable for the unique electronic tension created by its substituents.[2] The electron-donating methoxy group at the C2 position and the potent electron-withdrawing nitro group at the C1 position establish a distinct electronic environment that governs the molecule's reactivity and intermolecular behavior.[2]

A definitive understanding of its three-dimensional structure is paramount. Single-crystal X-ray diffraction provides this by offering an unambiguous map of atomic positions, which in turn illuminates the conformational preferences and the non-covalent interactions that dictate how these molecules assemble in the solid state. This knowledge is critical for predicting physicochemical properties like solubility and stability, which are essential parameters in drug development and materials engineering.

Synthesis and Crystallization: The Foundation of Analysis

The quality of the crystal structure analysis is fundamentally limited by the quality of the single crystal itself. Therefore, the synthesis and crystallization protocols are not merely preparatory steps but are integral parts of the analytical workflow.

Synthesis: A Targeted Nitration Approach

The synthesis of 2-Methoxy-1-nitronaphthalene is efficiently achieved via the electrophilic nitration of the commercially available precursor, 2-methoxynaphthalene. The choice of a nitrating agent is critical; while traditional nitric/sulfuric acid mixtures are effective, they can be harsh. A milder, high-yield method employs bismuth nitrate pentahydrate in a dichloromethane solvent, which proceeds under reflux conditions.[1]

Experimental Protocol: Synthesis

-

To a suspension of bismuth nitrate pentahydrate (1.2 equivalents) in dichloromethane (20 ml), add 2-methoxynaphthalene (500 mg, 3.164 mmol) and silica gel (500 mg).

-

Reflux the mixture for 6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The silica gel helps to moderate the reaction and simplify workup.

-

After cooling to ambient temperature, filter the reaction mixture and wash the solid residue with fresh dichloromethane.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by column chromatography on silica gel, eluting with an ethyl acetate/hexane (1:9 v/v) mixture to isolate the pure product.[1]

Crystallization: The Art of Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with no significant defects—requires careful control over the rate of crystallization.[3] The goal is to allow molecules to transition slowly from the disordered solution phase to a highly ordered crystalline lattice. The slow evaporation technique is a robust and accessible method for achieving this.[4][5]

The causality behind solvent selection is twofold: the compound should be moderately soluble, and the solvent should have a suitable vapor pressure. If solubility is too high, nucleation is inhibited; if it is too low, the compound will not dissolve. A binary solvent system, such as the ethyl acetate/hexane mixture used here, provides fine control. Ethyl acetate is a relatively polar solvent in which the compound dissolves well, while hexane is a non-polar anti-solvent. As the more volatile ethyl acetate slowly evaporates, the solution becomes progressively enriched in hexane, gently reducing the compound's solubility to the point of supersaturation and inducing slow, ordered crystal growth.[1]

Experimental Protocol: Crystallization

-

Dissolve the purified 2-Methoxy-1-nitronaphthalene in a minimal amount of a warm ethyl acetate/hexane solvent mixture.

-

Filter the solution to remove any microscopic dust or particulate matter, as these can act as unwanted nucleation sites, leading to a profusion of small, unusable crystals.[5]

-

Transfer the clear solution to a clean, small vial.

-

Cover the vial with a cap or parafilm perforated with a few small holes from a needle. This restricts the rate of solvent evaporation.

-

Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed for several days.

-

Harvest the resulting orange, block-shaped single crystals directly from the mother liquor.[1]

Single-Crystal X-ray Diffraction: Data Acquisition

The core of the analysis involves irradiating the crystal with monochromatic X-rays and measuring the resulting diffraction pattern. Each spot in the pattern corresponds to a specific set of lattice planes, and its intensity is related to the arrangement of atoms within those planes.

Caption: Experimental and computational workflow for crystal structure analysis.

Data Collection Protocol The data for 2-Methoxy-1-nitronaphthalene was collected on a Bruker X8 APEXII CCD area-detector diffractometer.[1]

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used. This wavelength provides a good balance of diffraction intensity and resolution for organic molecules.

-

Temperature: Data was collected at 296 K (room temperature). While cryogenic temperatures (e.g., 100 K) are often used to minimize thermal vibrations, a room temperature structure can be more representative of the compound's state under standard conditions.

-

Data Acquisition: A series of diffraction images (frames) were collected by rotating the crystal through different orientations (φ and ω scans). This ensures that a comprehensive and redundant set of reflections is measured.

-

Data Processing: The raw diffraction intensities were integrated, scaled, and corrected for absorption effects using the SADABS program.[6] Absorption correction is vital to account for the attenuation of X-rays as they pass through the crystal, ensuring the accuracy of the measured intensities.

Structure Solution and Refinement

This computational phase transforms the raw diffraction data into a final, validated atomic model.

Structure Solution

The primary challenge is the "phase problem": the diffraction experiment yields the intensities (related to the square of the structure factor amplitudes) but not the phases of the X-ray waves. Without phases, an electron density map cannot be calculated. For small molecules like this, the structure is typically solved using direct methods, which use statistical relationships between the intensities to derive an initial set of phases.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization algorithm.[7] The process iteratively adjusts atomic parameters (positional coordinates and displacement parameters) to minimize the difference between the structure factors calculated from the model (Fc) and those observed experimentally (Fo).[7]

The quality of the final model is assessed by several metrics:[1]

-

R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A value of 0.048 for this structure indicates an excellent fit.

-

wR2 factor: A weighted R-factor based on F², which includes all reflection data.

-

Goodness-of-fit (S): Should be close to 1.0, indicating that the model correctly describes the data. The value of 1.04 for this structure is ideal.

For this analysis, hydrogen atoms were placed in calculated positions and refined using a "riding model," a standard and reliable practice where the hydrogen's geometry is constrained relative to its parent carbon atom.[1]

Structural Analysis and Discussion

The refined crystallographic model reveals a wealth of information about the molecule's geometry and its organization in the solid state.

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Crystal System | Triclinic | [1][6] |

| Space Group | P-1 | [6] |

| a (Å) | 9.1291 (4) | [1][6] |

| b (Å) | 10.2456 (4) | [1][6] |

| c (Å) | 10.5215 (4) | [1][6] |

| α (°) | 86.390 (2) | [1][6] |

| β (°) | 82.964 (2) | [1][6] |

| γ (°) | 85.801 (2) | [1][6] |

| Volume (ų) | 972.63 (7) | [1][6] |

| Z (Molecules per cell) | 4 | [1] |

| Final R1 [I > 2σ(I)] | 0.048 | [1] |

Molecular Conformation

A key finding is that the asymmetric unit contains two crystallographically independent molecules, labeled A and B.[1][8] This means the two molecules are not related by any symmetry operation within the crystal lattice and can adopt different conformations.

The most significant conformational difference lies in the orientation of the nitro group relative to the plane of the naphthalene ring system.[1][8]

-

Molecule A: The dihedral angle between the nitro group and the naphthalene plane is 89.9(2)°. The group is almost perfectly perpendicular, likely to minimize steric repulsion with the adjacent hydrogen atom on the naphthalene ring.

-

Molecule B: The equivalent dihedral angle is 65.9(2)°. This represents a substantial twist away from perpendicularity.

This conformational polymorphism highlights the molecule's flexibility and the subtle balance between steric hindrance and electronic conjugation that influences its final geometry within the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a combination of weak C–H···O hydrogen bonds and π–π stacking interactions, which together create a robust three-dimensional network.[1][8]

C–H···O Interactions: These interactions link the independent molecules A and B into chains that propagate along the[9] crystallographic direction.[1] Specifically, aromatic C-H donors on one molecule interact with the oxygen atoms of the nitro group on an adjacent molecule.

Caption: Intermolecular interactions linking molecules A and B into chains.

π–π Stacking: The planar naphthalene ring systems of adjacent molecules engage in aromatic π–π stacking contacts. These are offset interactions with centroid-to-centroid distances ranging from 3.5863(9) Å to 3.8048(9) Å, further consolidating the crystal structure.[1][8]

Advanced Insight via Hirshfeld Surface Analysis

To provide a more quantitative and visually intuitive picture of the intermolecular interactions, a Hirshfeld surface analysis can be performed using software like CrystalExplorer.[10] This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all intermolecular contacts simultaneously.

A Hirshfeld surface is generated for a molecule, and the distance from the surface to the nearest nucleus external to the surface (dₑ) and internal to the surface (dᵢ) is calculated. These are normalized and mapped onto the surface as a d_norm property.

-

Red Spots: Indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as the C–H···O hydrogen bonds.

-

White Regions: Represent contacts approximately equal to the van der Waals radii.

-

Blue Regions: Indicate regions with no significant intermolecular contacts.[10][11]

For 2-Methoxy-1-nitronaphthalene, the d_norm map would prominently display intense red spots near the nitro-group oxygen atoms and the corresponding C-H donors, confirming the C–H···O interactions. The 2D fingerprint plot, which is a histogram of (dᵢ, dₑ) pairs, would quantify the contribution of each interaction type. It is expected that O···H/H···O contacts would account for a significant percentage of the surface, followed by C···H/H···C and C···C contacts (representing π-stacking), providing a holistic view of the forces governing the crystal packing.[12]

Conclusion

The single-crystal X-ray analysis of 2-Methoxy-1-nitronaphthalene provides a definitive view of its molecular and supramolecular structure. The presence of two distinct molecular conformers in the asymmetric unit underscores the subtle energetic landscape governing its solid-state form. The crystal packing is a cooperative result of weak C–H···O hydrogen bonds, which direct the formation of molecular chains, and stabilizing π–π stacking interactions between the aromatic systems. This detailed structural knowledge is foundational for understanding the material properties of this compound and provides a crucial reference point for its application as a versatile intermediate in the development of novel pharmaceuticals and functional materials.

References

-

Yassine, H., Khouili, M., El Ammari, L., Saadi, M., & Ketatni, E. M. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o701–o702. [Link]

-

Yassine, H., Khouili, M., El Ammari, L., Saadi, M., & Ketatni, E. M. (2015). Crystal structure of 2-meth-oxy-1-nitro-naphthalene. PubMed. [Link]

-

Wannalerse, B., Pannil, W., Loriang, J., & Duangthongyou, T. (2013). 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene. Acta Crystallographica Section E: Structure Reports Online, 69(5), o682. [Link]

-

Yassine, H., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. ResearchGate. [Link]

-

Brünger, A. T. (1992). Crystallographic Refinement. National Institutes of Health. [Link]

-

Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, 56, 245-266. [Link]

-

Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Department of Chemistry. [Link]

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Deis, L. N., & Jones, D. H. (2008). Considerations for the refinement of low-resolution crystal structures. IUCr Journals. [Link]

-

Cooper, R., & Watkin, D. (2011). Crystals User Guide. Chemical Crystallography, University of Oxford. [Link]

-

Powell, H. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

El-Emam, D. A., et al. (2024). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 9(3). [Link]

-

Jasim, M. A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2,6-diiodo-4-nitrotoluene and 2,4,6-tribromotoluene. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2022). Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][1][8]selenadiazole. IUCrData, 7(11). [Link]

-

Al-Shammari, M. B., et al. (2023). In-depth Hirschfeld Surface Analysis, Interaction Energy, Molecular Docking, and DFT Investigations of Electronic Properties of 2,4-dimethyl-1-nitrobenzene. Semantic Scholar. [Link]

-

Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

- 1. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. How To [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Crystallography [xtl.ox.ac.uk]

- 8. Crystal structure of 2-meth-oxy-1-nitro-naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][1,2,5]selenadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystallographic Refinement [nmr.cit.nih.gov]

A Technical Guide to the Potential Biological Activities of 2-Methoxy-1-nitronaphthalene

Introduction: Unveiling the Potential of a Naphthalene Derivative

Naphthalene and its derivatives have long been a cornerstone in the development of therapeutic agents, owing to their versatile chemical structures and diverse biological activities.[1] From anti-inflammatory drugs like Naproxen to various anticancer and antimicrobial agents, the naphthalene scaffold presents a privileged platform for drug discovery.[1][2][3] Within this vast chemical space, 2-Methoxy-1-nitronaphthalene emerges as a compound of significant interest. While its direct biological activities are not yet extensively characterized in the public domain, its structural features—a methoxy group and a nitro group on a naphthalene core—suggest a high potential for a range of pharmacological effects. This guide provides a comprehensive overview of the known chemical properties of 2-Methoxy-1-nitronaphthalene, its synthesis, and a scientifically grounded exploration of its potential biological activities, drawing insights from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic applications.

Chemical Profile and Synthesis

2-Methoxy-1-nitronaphthalene (C₁₁H₉NO₃) is a naphthalene derivative with a molecular weight of 203.19 g/mol .[4] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the naphthalene ring system is expected to significantly influence its electronic properties and, consequently, its interactions with biological macromolecules.

The crystal structure of 2-Methoxy-1-nitronaphthalene has been elucidated, revealing key insights into its three-dimensional conformation.[1][5] The asymmetric unit of its crystal contains two independent molecules, with the dihedral angle between the naphthalene ring and the nitro group differing between them (89.9° and 65.9°).[1][5] This conformational flexibility may play a role in its binding to various biological targets.

Synthesis of 2-Methoxy-1-nitronaphthalene

A common and effective method for the synthesis of 2-Methoxy-1-nitronaphthalene involves the nitration of 2-methoxynaphthalene.[1] A detailed experimental protocol based on published methods is provided below.[1]

Experimental Protocol: Synthesis of 2-Methoxy-1-nitronaphthalene

-

Reaction Setup: To a suspension of bismuth nitrate pentahydrate (1.2 equivalents) in dichloromethane (CH₂Cl₂; 20 ml), add 2-methoxynaphthalene (500 mg, 3.164 mmol) and silica gel (500 mg).

-

Reflux: The reaction mixture is refluxed for 6 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered and washed with CH₂Cl₂.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent.

-

Crystallization: The purified compound is recrystallized from an ethyl acetate/hexane solvent mixture to yield orange block crystals.[1]

Diagram: Synthesis Workflow of 2-Methoxy-1-nitronaphthalene

Caption: A flowchart illustrating the key steps in the synthesis of 2-Methoxy-1-nitronaphthalene.

Potential Biological Activities: An Evidence-Based Extrapolation

While direct studies on the biological activities of 2-Methoxy-1-nitronaphthalene are limited, the extensive body of research on related naphthalene derivatives provides a strong foundation for postulating its potential therapeutic applications. The following sections explore the potential anticancer and antimicrobial activities of this compound, supported by evidence from structurally similar molecules.

Potential Anticancer Activity

Numerous naphthalene derivatives have demonstrated significant anticancer properties, acting through various mechanisms of action.[2][6][7] The presence of both methoxy and nitro functional groups in 2-Methoxy-1-nitronaphthalene suggests that it may also possess cytotoxic activity against cancer cells.

Mechanistic Insights from Related Compounds:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Naphthalene derivatives have been shown to induce apoptosis in various cancer cell lines.[6][8][9] For instance, certain aminobenzylnaphthols have been shown to induce apoptosis in pancreatic and colorectal cancer cells.[8][9] It is plausible that 2-Methoxy-1-nitronaphthalene could trigger apoptotic pathways in cancer cells, potentially through the modulation of key regulatory proteins.

-

Cell Cycle Arrest: Another common mechanism of anticancer drugs is the disruption of the cell cycle, leading to a halt in cell proliferation. Hydroxylated 2-phenylnaphthalenes have been reported to cause cell cycle arrest at the S and G2/M phases in breast cancer cells.[6] The electrophilic nature of the nitro group in 2-Methoxy-1-nitronaphthalene could potentially lead to interactions with cellular components that regulate cell cycle progression.

-

Enzyme Inhibition: Naphthalene-containing compounds have been identified as inhibitors of crucial enzymes involved in cancer progression, such as tubulin and various kinases.[2] For example, certain naphthalene-containing enamides have shown potent tubulin polymerization inhibitory activity.[2]

Proposed Experimental Workflow for Anticancer Screening:

To investigate the potential anticancer activity of 2-Methoxy-1-nitronaphthalene, a tiered screening approach is recommended.

Diagram: Anticancer Activity Screening Workflow

Caption: A proposed workflow for the evaluation of the anticancer potential of 2-Methoxy-1-nitronaphthalene.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2-Methoxy-1-nitronaphthalene (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Naphthalene derivatives have shown promise in this area.[3][10][11] Notably, 2-methoxy-1,4-naphthoquinone, a structurally related compound, has demonstrated potent bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori.[10][11] This provides a strong rationale for investigating the antimicrobial properties of 2-Methoxy-1-nitronaphthalene.

Mechanistic Insights from Related Compounds:

-

Membrane Disruption: The lipophilic nature of the naphthalene core can facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and subsequent cell death.

-

Enzyme Inhibition: Naphthalene derivatives can inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

-

Oxidative Stress: The nitro group can be a source of reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to bacterial cells.

Proposed Experimental Workflow for Antimicrobial Screening:

A standard set of microbiological assays can be employed to determine the antimicrobial spectrum and potency of 2-Methoxy-1-nitronaphthalene.

Diagram: Antimicrobial Activity Screening Workflow

Caption: A proposed workflow for evaluating the antimicrobial potential of 2-Methoxy-1-nitronaphthalene.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of 2-Methoxy-1-nitronaphthalene in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data from Related Naphthalene Derivatives

To provide a contextual framework for the potential efficacy of 2-Methoxy-1-nitronaphthalene, the following tables summarize the biological activities of some structurally related compounds.

Table 1: Anticancer Activity of Selected Naphthalene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-containing enamide 5f | Huh-7 (Liver) | 2.62 | [2] |

| Naphthalene-containing enamide 5g | Huh-7 (Liver) | 3.37 | [2] |

| Aminobenzylnaphthol MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [8] |

| Aminobenzylnaphthol MMZ-140C | HT-29 (Colorectal) | 11.55 | [8] |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | MCF-7 (Breast) | 4.8 | [6] |

Table 2: Antimicrobial Activity of 2-methoxy-1,4-naphthoquinone (MeONQ)

| Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Helicobacter pylori (various strains) | 0.156 - 0.625 | 0.313 - 0.625 | [10][11] |

Conclusion and Future Directions

2-Methoxy-1-nitronaphthalene represents a promising, yet underexplored, chemical entity with the potential for significant biological activities. Based on the well-documented anticancer and antimicrobial properties of structurally related naphthalene derivatives, it is highly probable that this compound will exhibit similar pharmacological effects. The proposed experimental workflows provide a clear roadmap for the systematic evaluation of its therapeutic potential.

Future research should focus on the synthesis of 2-Methoxy-1-nitronaphthalene and its analogs, followed by comprehensive in vitro screening against a diverse panel of cancer cell lines and microbial pathogens. Promising lead compounds should then be subjected to detailed mechanistic studies to elucidate their modes of action. Ultimately, these investigations could pave the way for the development of novel therapeutic agents based on the 2-Methoxy-1-nitronaphthalene scaffold. The scientific community is encouraged to explore the potential of this intriguing molecule and contribute to the expanding landscape of naphthalene-based drug discovery.

References

-

Crystal structure of 2-methoxy-1-nitronaphthalene. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o701. [Link]

-

In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. (2011). Evidence-Based Complementary and Alternative Medicine, 2011, 704721. [Link]

-

2-Methoxy-1-nitronaphthalene. PubChem. (n.d.). [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Molecules, 28(21), 7294. [Link]

-

In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. (2011). PubMed. [Link]

-

Crystal structure of 2-methoxy-1-nitronaphthalene. (2014). ResearchGate. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2023). RSC Advances, 13(1), 22. [Link]

-

Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2021). Molecules, 26(11), 3326. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Semantic Scholar. [Link]

-

Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. (2015). ResearchGate. [Link]

-

Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. (2022). Bioorganic & Medicinal Chemistry Reports, 2(1), 1-8. [Link]

Sources

- 1. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methoxy-1-nitronaphthalene: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-1-nitronaphthalene, a key organic intermediate. The document details the molecule's fundamental physicochemical properties, explores validated synthesis protocols, and delves into its unique structural and spectroscopic characteristics. By examining the interplay of its electron-donating methoxy group and electron-withdrawing nitro group, this guide elucidates the compound's chemical reactivity and synthetic potential. Addressed to researchers and professionals in drug development and chemical synthesis, this paper offers field-proven insights into the handling, synthesis, and application of this versatile naphthalene derivative, grounding all claims in authoritative references.

Introduction

2-Methoxy-1-nitronaphthalene is a substituted naphthalene derivative of significant interest in the field of organic synthesis. Its molecular architecture, featuring a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 1-position, creates a fascinating electronic dichotomy on the naphthalene scaffold. The electron-donating nature of the methoxy group and the strong electron-withdrawing character of the nitro group establish a push-pull system that profoundly influences the molecule's reactivity, stability, and physical properties.[1]

This compound serves as a valuable intermediate in the synthesis of more complex molecules and is a model for studying the principles of electrophilic aromatic substitution on activated ring systems.[1] Its precursor, 2-methoxynaphthalene, is a well-known starting material for the industrial production of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmaceutical relevance of this chemical family.[2][3][4] This guide provides an in-depth analysis of its synthesis, characterization, and safe handling, offering a critical resource for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of 2-Methoxy-1-nitronaphthalene are summarized below. The compound typically appears as orange block crystals.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [5][6][7] |

| Molecular Weight | 203.19 g/mol | [1][5][7] |

| CAS Number | 4900-66-7 | [5][6][7] |

| Appearance | Orange block crystals | [1][2] |

| Melting Point | 130 °C | [8] |

| Synonyms | Naphthalene, 2-methoxy-1-nitro-; 1-Nitro-2-naphthyl methyl ether | [5][7] |

Structural Analysis: X-ray crystallographic studies have revealed that 2-Methoxy-1-nitronaphthalene crystallizes in a triclinic system.[1][2] A notable feature is the presence of two crystallographically independent molecules (A and B) within the asymmetric unit, which exhibit different conformations.[2][4] The dihedral angle between the nitro group and the naphthalene plane is 89.9° in molecule A and 65.9° in molecule B.[2][4] This structural variance underscores the rotational freedom of the nitro group. The crystal packing is stabilized by a network of weak C–H⋯O hydrogen bonds and π–π stacking interactions between adjacent naphthalene rings.[1][2][4]

Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-Methoxy-1-nitronaphthalene is the electrophilic nitration of its precursor, 2-methoxynaphthalene. The methoxy group is an activating, ortho, para-directing group, which makes the C1 (ortho) and C3 (ortho) positions electronically favorable for electrophilic attack. Steric hindrance at the C3 position generally favors substitution at the C1 position, leading to the desired product.

Experimental Protocol: Bismuth Nitrate-Mediated Synthesis

This method utilizes a milder nitrating agent, offering high selectivity and good yields under reflux conditions.

Causality: Bismuth nitrate pentahydrate serves as an effective and less harsh source of the nitronium ion (NO₂⁺) compared to traditional mixed acid (HNO₃/H₂SO₄) methods. Its use in a non-polar solvent like dichloromethane (CH₂Cl₂) minimizes side reactions. The addition of silica gel can facilitate a smoother reaction and simplify purification.

Step-by-Step Methodology: [2][4]

-

To a 50 mL round-bottom flask, add 2-methoxynaphthalene (500 mg, 3.16 mmol) and silica gel (500 mg).

-

Add dichloromethane (20 mL) to create a slurry.

-

To this suspension, add bismuth nitrate pentahydrate (1.84 g, 3.79 mmol, 1.2 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the silica gel and bismuth salts. Wash the solid residue with additional dichloromethane.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

The resulting crude residue is purified by column chromatography on silica gel, eluting with an ethyl acetate/hexane mixture (e.g., 1:9 v/v).

-

Recrystallization from an ethyl acetate/hexane solvent system yields the final product as orange block crystals (Typical Yield: ~74%).[2]

Caption: Synthesis workflow for 2-Methoxy-1-nitronaphthalene.

Spectroscopic Profile

The structural identity of 2-Methoxy-1-nitronaphthalene can be confirmed through standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Signature |

| ¹H NMR | ~8.0-8.5 ppm: Multiplets corresponding to the aromatic protons deshielded by the adjacent nitro group. ~7.2-7.8 ppm: Multiplets from the remaining aromatic protons. ~4.0 ppm: A sharp singlet (3H) from the methoxy (-OCH₃) protons. |

| ¹³C NMR | ~150-160 ppm: Carbon attached to the methoxy group. ~135-145 ppm: Carbon attached to the nitro group. ~110-135 ppm: Remaining aromatic carbons. ~56 ppm: Methoxy carbon. |

| IR (Infrared) | ~1520-1560 cm⁻¹: Strong, asymmetric N-O stretch of the nitro group. ~1340-1380 cm⁻¹: Strong, symmetric N-O stretch of the nitro group. ~1250-1300 cm⁻¹: C-O stretch of the aryl ether. ~3050-3100 cm⁻¹: Aromatic C-H stretching. |

| Mass Spec. (MS) | m/z 203.06: Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₁H₉NO₃. |

Chemical Reactivity and Synthetic Utility

The dual functionality of 2-Methoxy-1-nitronaphthalene makes it a versatile building block.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields 2-methoxy-1-naphthylamine, a valuable precursor for synthesizing dyes, ligands, and biologically active heterocyclic compounds.

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the naphthalene ring towards nucleophilic attack, particularly at the ortho and para positions. This allows for the displacement of suitable leaving groups, although in this specific molecule, further substitution is less common than the transformation of the existing functional groups.

Caption: Key reaction pathway for synthetic applications.

Safety and Handling

2-Methoxy-1-nitronaphthalene, like many nitroaromatic compounds, requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10][11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated location. Keep it away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing and reducing agents.[10][12]

-

Spill Management: In case of a spill, avoid generating dust.[11] Carefully sweep up the solid material, place it in a suitable container for disposal, and decontaminate the area.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Methoxy-1-nitronaphthalene is more than a simple chemical compound; it is a versatile platform for synthetic innovation and a case study in physical organic chemistry. Its reliable synthesis, well-characterized structure, and the strategic placement of its functional groups provide chemists with a valuable tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical research and advanced materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78614, 2-Methoxy-1-nitronaphthalene. PubChem. [Link]

-

SIELC Technologies (2018). 2-Methoxy-1-nitronaphthalene. SIELC. [Link]

-

Arctom (n.d.). 2-Methoxy-1-nitronaphthalene. Arctom. [Link]

-

Yassine, H., Khouili, M., El Ammari, L., Saadi, M., & Ketatni, E. M. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o701–o702. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology (2018). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. ijirset.com. [Link]

-

Yassine, H., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-1-nitronaphthalene | SIELC Technologies [sielc.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 4900-66-7 Cas No. | 2-Methoxy-1-nitronaphthalene | Apollo [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Blueprint of 2-Methoxy-1-nitronaphthalene: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the expected spectroscopic signature of 2-Methoxy-1-nitronaphthalene (C₁₁H₉NO₃, M.W.: 203.19 g/mol ), a key aromatic intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive framework grounded in fundamental spectroscopic principles and data from analogous structures, necessitated by the current scarcity of publicly available empirical spectra for this specific compound. Herein, we dissect the causality behind spectroscopic behavior, offering a self-validating system for the characterization of this and similar substituted naphthalene derivatives.

Molecular Structure and Context

2-Methoxy-1-nitronaphthalene is a fascinating subject for spectroscopic analysis due to the interplay between an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the naphthalene scaffold. The methoxy (-OCH₃) group at the C2 position enriches the aromatic system with electron density, while the nitro (-NO₂) group at the C1 position strongly withdraws it. This electronic tug-of-war dictates the molecule's chemical reactivity, stability, and, most importantly, its interaction with electromagnetic radiation.

The synthesis of this compound typically involves the nitration of 2-methoxynaphthalene.[1] Understanding this synthetic route is crucial as it informs potential impurities that might be observed in analytical characterization. The established crystal structure confirms the molecular connectivity and reveals a notable steric interaction between the adjacent nitro and methoxy groups, causing the nitro group to twist significantly out of the plane of the naphthalene ring.[1][2] This conformational feature has direct implications for the molecule's electronic conjugation and, consequently, its spectroscopic properties.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, offering a veritable fingerprint for its identification. For 2-Methoxy-1-nitronaphthalene, Electron Ionization (EI) is the most probable hard ionization technique to be employed, inducing reproducible fragmentation.

Predicted Mass Spectrum Data

The mass spectrum is predicted to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups.

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway | Significance |

| 203 | [M]⁺ | [C₁₁H₉NO₃]⁺ | Molecular Ion |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group | Confirms methoxy presence |

| 173 | [M - NO]⁺ | Loss of nitric oxide radical | Characteristic of aromatic nitro compounds |

| 157 | [M - NO₂]⁺ | Loss of nitro radical | Primary fragmentation of the nitro group |

| 142 | [M - NO₂ - CH₃]⁺ | Sequential loss of nitro and methyl radicals | Combination of key fragmentations |

| 129 | [C₁₀H₉]⁺ | Loss of NO₂ and CO from [M]⁺ | Naphthalene backbone fragment |